cis-1,2-Diaminocyclohexanesalalenligand

Description

Significance of Chiral Diamines in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral molecules. The production of stereochemically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. nih.gov Chiral diamines, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net This ability to induce enantioselectivity is crucial for the development of effective and safe therapeutic agents. The interaction between the chiral diamine ligand and the metal creates a chiral reagent that can be more reactive than its parent organometallic compound, often enabling catalytic turnover. researchgate.net

Evolution and Scope of cis-1,2-Diaminocyclohexane-Based Ligands

The 1,2-diaminocyclohexane (DACH) backbone is a privileged scaffold in the design of chiral ligands. nih.gov Both the trans- and cis-isomers have been explored, with trans-1,2-diaminocyclohexane derivatives being more extensively studied and employed as chiral auxiliaries, reagents, and ligands in a wide array of asymmetric syntheses. nih.gov However, research into cis-1,2-diaminocyclohexane-based ligands has been gaining momentum, revealing their unique potential as chiral catalysts. researchgate.netnih.gov

The development of conformationally locked cis-1,2-diamine scaffolds has opened new avenues for creating structurally diverse and effective ligands. nih.gov These scaffolds can be derivatized to fine-tune their steric and electronic properties, influencing their catalytic activity and selectivity in reactions such as the asymmetric Henry reaction and asymmetric transfer hydrogenation. nih.gov For instance, a library of chemically diverse secondary diamine ligands based on a cis-DACH scaffold has been synthesized and evaluated for their catalytic potential. nih.gov Furthermore, metal complexes of cis-DACH derivatives have been investigated for various applications, including the polymerization of rac-lactide by aluminum complexes and the trimerization of 1,2-diaminocyclohexane catalyzed by a metal-organic cage. nih.govnih.gov

Unique Attributes of the Salalen Ligand Motif

The salalen ligand motif is a hybrid of the well-known salen and salan ligands. rsc.org Salen ligands, which are tetradentate Schiff bases, typically form planar complexes with metals. In contrast, salalen ligands possess both an imine and an amine linkage to the salicylaldehyde (B1680747) moieties. This structural feature imparts a non-planar geometry to the resulting metal complexes, which can lead to unique catalytic properties not observed with their planar counterparts. rsc.org

The reduced rigidity and increased electron density at the metal center in salalen complexes, compared to salen complexes, can significantly influence their reactivity and selectivity. wisc.edu The non-planar nature of metal-salalen complexes has been shown to result in unprecedented asymmetric catalysis. rsc.org Specifically, titanium cis-1,2-diaminocyclohexanesalalen catalysts have demonstrated remarkable efficacy in the asymmetric epoxidation of terminal non-conjugated olefins using hydrogen peroxide as the oxidant. nih.govnih.gov These catalysts have achieved high yields and enantiomeric excesses, highlighting the distinct advantages of the salalen ligand framework in challenging catalytic transformations. nih.gov

Detailed Research Findings

Recent research has illuminated the significant catalytic potential of metal complexes incorporating cis-1,2-diaminocyclohexanesalalenligands. These findings underscore the unique interplay between the ligand architecture and the resulting catalytic performance in important organic transformations.

A notable application of these ligands is in the titanium-catalyzed asymmetric epoxidation of terminal, non-conjugated olefins. nih.gov This reaction is particularly challenging, yet titanium complexes of cis-DACH-based salalen ligands have proven to be highly effective. researchgate.net Using aqueous hydrogen peroxide as a green oxidant, these catalysts have achieved high yields and impressive enantioselectivities. nih.govresearchgate.net The modular nature of these ligands allows for systematic tuning of their steric and electronic properties, which has been shown to directly impact the outcome of the epoxidation reaction. nih.gov

For instance, studies have demonstrated that the presence of specific substituents on the salicylaldehyde fragments of the salalen ligand can influence the enantiomeric excess of the epoxide product. The table below summarizes the performance of a titanium cis-1,2-diaminocyclohexanesalalen catalyst in the epoxidation of various terminal olefins.

| Olefin Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Loading (mol%) |

|---|---|---|---|

| 1-Octene | 95 | 95 | 0.5 |

| Styrene | 88 | 92 | 0.5 |

| Allyl Benzene | 92 | 96 | 0.1 |

Another significant area of application for these ligands is in the ring-opening polymerization (ROP) of rac-lactide, a key process for the production of biodegradable polylactic acid (PLA). nih.gov Aluminum complexes of salalen ligands derived from 1,2-diaminocyclohexane have been synthesized and screened for their effectiveness as initiators for this polymerization. nih.gov These complexes have been shown to produce PLA with narrow molecular weight distributions and moderate degrees of heterotactic enchainment, with the electronic properties of the ligand, such as the presence of chloro groups on the imine fragment, influencing the polymer's tacticity. nih.gov

The structural versatility of the cis-1,2-diaminocyclohexanesalalen ligand allows for the systematic modification of both the salen and salan portions, enabling a detailed investigation into how these changes affect the catalytic selectivity. nih.gov This modularity is a key advantage in the rational design of catalysts for specific applications.

Unveiling the Synthetic Pathway and Ligand Design of cis-1,2-Diaminocyclohexanesalalenligand

The this compound has emerged as a significant scaffold in the realm of asymmetric catalysis. Its unique stereochemistry and versatile coordination properties have made it a valuable component in the synthesis of chiral molecules. This article delves into the intricate synthetic methodologies employed to construct this ligand, focusing on the formation of the crucial cis-1,2-diaminocyclohexane (B74578) core and the subsequent assembly of the salalen framework.

Synthetic Methodologies and Ligand Architectural Design

The synthesis of the this compound is a multi-step process that demands precise control over stereochemistry. The foundation of this ligand lies in the formation of the cis-1,2-diaminocyclohexane backbone, which is then elaborated to introduce the salen and salan moieties.

Synthesis of the cis-1,2-Diaminocyclohexane Core

The journey to the target ligand begins with the stereoselective synthesis of the cis-1,2-diaminocyclohexane core. This process typically involves the creation of a cis-1,2-diol intermediate, which is subsequently converted to the desired diamine.

The formation of cis-1,2-diols from cyclohexene (B86901) is a critical step that dictates the stereochemistry of the final ligand. A common and effective method for this transformation is the dihydroxylation of cyclohexene using osmium tetroxide (OsO₄) as a catalyst. youtube.comorgsyn.org This reaction proceeds through a concerted mechanism, where both oxygen atoms add to the same face of the double bond, resulting in the desired cis-diol. youtube.com To make the process more economical and less hazardous due to the toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a co-oxidant like hydrogen peroxide. youtube.com

Another approach involves the use of cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄), also known as Baeyer's reagent. quora.com This reagent also effects a syn-dihydroxylation of the alkene, yielding the cis-diol. The reaction with performic acid, however, leads to the formation of the trans-diol via an anti-addition mechanism. youtube.com

| Reagent | Stereoselectivity | Product | Reference |

| Osmium Tetroxide (catalytic) / Hydrogen Peroxide | Syn-addition | cis-1,2-Cyclohexanediol | youtube.comorgsyn.org |

| Cold, dilute, alkaline KMnO₄ (Baeyer's Reagent) | Syn-addition | cis-1,2-Cyclohexanediol | quora.com |

| Performic Acid | Anti-addition | trans-1,2-Cyclohexanediol | youtube.com |

Once the cis-1,2-diol is obtained, the next synthetic challenge is its conversion to cis-1,2-diaminocyclohexane. While direct conversion methods exist, a common strategy involves a two-step process. The diol can be converted into a diepoxide, which is then opened with an amine source.

Historically, the synthesis of cis-1,2-diaminocyclohexane was not reported until 1956. caltech.edu One of the early methods involved the catalytic hydrogenation of benzimidazolone followed by acid hydrolysis. caltech.edu Another approach utilized the Schmidt reaction on cis-cyclohexane-1,2-dicarboxylic acid. caltech.edu A more direct route involves the hydrogenation of o-phenylenediamine. wikipedia.orgwikipedia.org

Since cis-1,2-diaminocyclohexane is a meso compound, it is achiral and does not require resolution. However, the trans-isomer exists as a racemic mixture of two enantiomers, (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane, which can be resolved into its constituent enantiomers. wikipedia.orgresearchgate.net This resolution is crucial for the synthesis of chiral ligands for asymmetric catalysis.

A widely employed chemical resolution strategy involves the use of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts with the racemic diamine. wisc.eduacs.org The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. wisc.edu Xylaric acid has also been explored as an alternative to tartaric acid for this purpose. researchgate.net

| Resolving Agent | Principle | Reference |

| L-(+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities | wisc.eduacs.org |

| Xylaric Acid | Formation of diastereomeric salts | researchgate.net |

Enzymatic resolution offers a highly selective alternative to chemical methods. researchgate.net While specific enzymatic resolutions for cis-1,2-diaminocyclohexane are less commonly detailed in the provided context, the principle relies on the selective reaction of an enzyme with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Construction of the Salalen Ligand Framework on the cis-1,2-Diaminocyclohexane Scaffold

With the cis-1,2-diaminocyclohexane core in hand, the final stage of the synthesis involves the construction of the salalen ligand framework. This is typically achieved through a stepwise condensation reaction.

The process begins with the reaction of cis-1,2-diaminocyclohexane with one equivalent of a substituted salicylaldehyde. This forms a mono-Schiff base intermediate. Subsequent reduction of the imine bond yields a secondary amine. The final step involves the reaction of this secondary amine with a second, often different, substituted salicylaldehyde to form the final salalen ligand. This modular approach allows for the systematic variation of the steric and electronic properties of the ligand by using different salicylaldehydes in each step. rsc.org

The resulting this compound possesses a flexible, yet pre-organized structure that is well-suited for coordinating to metal centers and creating a chiral environment for asymmetric transformations.

Structure

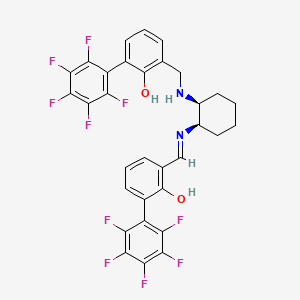

2D Structure

Properties

Molecular Formula |

C32H22F10N2O2 |

|---|---|

Molecular Weight |

656.5 g/mol |

IUPAC Name |

2-[[[(1S,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol |

InChI |

InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18+/m1/s1 |

InChI Key |

NLJCGFOPEQFWQJ-MSOLQXFVSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |

Canonical SMILES |

C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Architectural Design

Advanced Ligand Design and Derivatization Strategies

The evolution of catalysis has spurred the development of sophisticated ligand architectures designed to impart exceptional control over chemical transformations. In the realm of asymmetric synthesis, ligands derived from cis-1,2-diaminocyclohexane have emerged as a promising, albeit underrepresented, class of chiral auxiliaries. Advanced design strategies have focused on refining their structural and electronic properties to maximize stereochemical control. These strategies include the development of conformationally locked systems and the incorporation of molecular switches to modulate catalytic activity and selectivity.

Conformationally Locked Chiral Ligands

A significant advancement in ligand design involves the creation of conformationally rigid scaffolds. researchgate.net By locking the ligand's conformation, the number of possible transition states in a catalytic cycle is reduced, which can lead to higher enantioselectivity. Research has been undertaken to design and synthesize axially chiral, conformationally locked scaffolds based on a cis-1,2-diamine framework. researchgate.net This approach aims to overcome the challenges associated with the flexible nature of the cyclohexane (B81311) ring, which can exist in multiple chair and boat conformations.

The synthesis of these rigid ligands begins with the creation of an optically pure primary diamine scaffold. researchgate.net A key step in this process is the chiral resolution of a racemic intermediate, which has been achieved through both chemical and enzymatic methods. researchgate.net Once the optically pure diamine is obtained, a library of chemically diverse secondary diamine ligands can be synthesized and subsequently characterized using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC. researchgate.net The absolute configuration of these complex structures is often confirmed through single-crystal X-ray crystallography of a synthetic intermediate. researchgate.net

These conformationally locked ligands have been evaluated for their efficacy as catalysts in asymmetric reactions, such as the Henry reaction and asymmetric transfer hydrogenation. researchgate.net The results of these studies demonstrate that both the steric and electronic variations within the ligand structure significantly influence the catalytic activity and the degree of enantioselectivity observed in the products. researchgate.net For instance, in the asymmetric Henry reaction, a range of catalytic activities and enantioselectivities were achieved, highlighting the tunability of these ligands. researchgate.net However, their application in asymmetric transfer hydrogenation proved less effective, with only a limited number of ligands showing catalytic activity and only one providing a notable level of enantioselectivity. researchgate.net

Table 1: Performance of Selected Conformationally Locked Chiral Ligands in Asymmetric Catalysis

| Ligand Derivative | Asymmetric Reaction | Catalytic Activity | Enantioselectivity (ee) |

|---|---|---|---|

| Secondary Diamine 1 | Henry Reaction | Moderate | High |

| Secondary Diamine 2 | Henry Reaction | High | Moderate |

| Secondary Diamine 3 | Asymmetric Transfer Hydrogenation | Low | Low |

| Secondary Diamine 4 | Asymmetric Transfer Hydrogenation | Very Low | Decent |

This table is a representation of reported research findings and is for illustrative purposes. researchgate.net

Strategies for Incorporating Chemical Switches for Stereochemical Control

A frontier in ligand design is the integration of molecular "switches" that can dynamically alter the ligand's stereochemical properties. This strategy offers the potential to control and even reverse the enantioselectivity of a catalytic reaction by an external stimulus. One of the primary goals in this area is to develop ligands where the axial chirality of the molecule can be inverted. researchgate.net Such an inversion would consequently switch the stereochemical outcome of the asymmetric synthesis, allowing for the selective formation of either the (R)- or (S)-enantiomer of the product from the same catalyst precursor. researchgate.net

Research has explored the incorporation of a chemical switch into the cis-1,2-diaminocyclohexane scaffold. researchgate.net The concept revolves around designing a system where an external trigger can induce a conformational change that inverts the axial chirality of the ligand. As a result of this inversion, the preferred reaction pathway is altered, leading to the opposite enantiomer of the product. researchgate.net

To achieve this, synthetic efforts have been directed towards novel, specifically designed crown ethers, such as dicyclohexeno-18-crown-6. researchgate.net These structures are furnished with π-bonds within the cyclohexane rings, which provide sites for further modification and the introduction of more advanced functional groups. researchgate.net The ability to switch the axial chirality of the ligand scaffold holds significant promise for creating highly versatile and controllable catalytic systems for asymmetric synthesis. researchgate.net

Coordination Chemistry and Metal Complex Formation

General Principles of Salalen Ligand Coordination to Transition Metals

The coordination to a transition metal center occurs through the deprotonation of the two phenolic hydroxyl groups, creating two anionic oxygen donors, and the donation of lone pairs from the neutral imine and amine nitrogen atoms. wikipedia.org This tetradentate coordination forms a stable chelate structure with the metal ion. The combination of a hard amine donor, a borderline imine donor, and two hard phenoxide donors allows these ligands to complex with a wide variety of transition metals. wikipedia.orgcardiff.ac.uk

The inherent asymmetry of the salalen ligand, with one sp²-hybridized imine nitrogen and one sp³-hybridized amine nitrogen, can lead to metal complexes with unique electronic and steric properties compared to their symmetric salen or salan counterparts. Salan ligands, with two amine nitrogens, are more flexible and electron-rich, while salen ligands are more rigid and conjugated. cardiff.ac.uk Salalen ligands offer an intermediate character, which can be tuned by modifying the substituents on the salicylaldehyde (B1680747) precursors. The cyclohexane (B81311) framework locks the diamine portion into a specific conformation, which in turn dictates the geometry around the metal center. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with cis-1,2-diaminocyclohexane-based ligands typically involves the reaction of the pre-formed ligand with a suitable metal salt or precursor in an appropriate solvent.

Titanium(IV) complexes featuring salen and salan-type ligands have been synthesized and are noted for their catalytic activity. rsc.orgmdpi.com The synthesis of a titanium-salalen complex can be achieved by reacting the salalen ligand with a titanium precursor such as titanium tetrachloride (TiCl₄) or titanium tetraisopropoxide (Ti(OiPr)₄). mdpi.comeurjchem.com For example, the reaction of a salan ligand with TiCl₄ yields the corresponding dichlorido titanium(IV) complex. mdpi.com These reactions are typically carried out under inert atmosphere conditions.

The resulting complexes are often characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis. Single-crystal X-ray diffraction is the definitive method for structural elucidation. eurjchem.com Titanium-salen complexes often adopt a distorted octahedral geometry, with the N₂O₂ ligand coordinating in the equatorial plane and two ancillary ligands (e.g., chloride or isopropoxide) in the axial positions. eurjchem.com

Platinum complexes incorporating the cis-1,2-diaminocyclohexane (B74578) moiety are of significant interest, particularly for their potential as anticancer agents. dntb.gov.uamdpi.com The synthesis of these complexes typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the cis-1,2-diaminocyclohexane ligand in an aqueous solution. mdpi.com This initial step often forms an intermediate, such as [Pt(diamine)Cl₂], which can then be reacted with other ligands to form the final complex. mdpi.com Platinum(IV) complexes can also be prepared, often by oxidation of a Pt(II) precursor. nih.gov

Characterization of these platinum complexes is extensive and includes techniques such as ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy, IR spectroscopy, elemental analysis, and high-performance liquid chromatography (HPLC). mdpi.comtandfonline.com X-ray crystallography provides precise structural information, confirming the coordination geometry and the conformation of the cyclohexane ring. nih.gov

Table 1: Synthesis and Characterization of Platinum-Diamine Complexes

| Complex Type | Platinum Precursor | Diamine Ligand | Characterization Methods | Reference |

| [Pt(PL)(AL)]Cl₂ | [Pt(PL)(Cl)₂] | cis-1,2-Diaminocyclohexane | HPLC, UV, NMR, ESI-MS, CD | mdpi.com |

| Chloro(diamine)(N-methyliminodiacetato)Pt(IV)Cl | Pt(II) precursor | cis-1,2-Diaminocyclohexane | Elemental Analysis, IR, ¹⁹⁵Pt NMR | nih.gov |

| [Pt(diamine)(amino acid)] | Not Specified | cis-1,2-Diaminocyclohexane | Elemental Analysis, IR, ¹H, ¹³C, ¹⁹⁵Pt NMR | tandfonline.com |

Note: PL = Primary Ligand (e.g., pyridine (B92270) derivative), AL = Ancillary Ligand (diamine).

Ruthenium complexes employing diamine scaffolds are explored for a range of applications, including catalysis and medicine. nih.govnih.gov The synthesis of Ru(II) arene "piano-stool" complexes, a common structural motif, often involves the reaction of a dimeric ruthenium precursor like [Ru(arene)Cl₂]₂ with the desired diamine ligand in a suitable solvent such as methanol (B129727) or dichloromethane. nih.gov Another class includes polypyridyl ruthenium complexes, where diamine ligands can be incorporated by reacting precursors like cis-[Ru(bpy)₂Cl₂] (bpy = 2,2'-bipyridine) with the diamine. nih.gov These syntheses are often performed under inert conditions to prevent oxidation of the Ru(II) center. nih.gov

Characterization relies on spectroscopic methods, including ¹H NMR and UV-Vis spectroscopy, as well as electrochemical techniques like cyclic voltammetry to probe the redox properties of the ruthenium center. Mass spectrometry and elemental analysis are used to confirm the composition, and single-crystal X-ray diffraction is essential for determining the three-dimensional structure. nih.govnih.gov

Copper complexes that feature ligands combining N-heterocyclic carbene (NHC) and diamine functionalities are emerging as versatile catalysts and functional materials. nih.govsigmaaldrich.comnih.gov The synthesis of Cu(I)-NHC complexes can be achieved by reacting a stable NHC-precursor (an imidazolium (B1220033) salt) with a base to generate the free carbene, which is then reacted with a copper(I) salt like copper(I) bromide or chloride. nih.govmdpi.com Alternatively, a transmetalation reaction can be employed, where a silver-NHC complex is treated with a copper salt. nih.gov

These complexes are characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis. nih.govmdpi.com Their structural and electronic properties are further investigated using UV-Vis and luminescence spectroscopy, especially for photophysical applications. mdpi.com X-ray diffraction is crucial for determining the coordination geometry around the copper center. nih.gov

Structural Analysis of Coordination Environments and Geometries

The structural analysis of metal complexes containing the cis-1,2-diaminocyclohexane framework reveals detailed information about coordination numbers, geometries, and the influence of the ligand's stereochemistry. X-ray diffraction is the most powerful technique for this purpose, providing precise bond lengths and angles. nih.govresearchgate.net

Transition metal complexes generally exhibit common geometries such as tetrahedral, square planar, and octahedral, which correspond to coordination numbers of four and six. libretexts.orglumenlearning.com For complexes with diaminocyclohexane ligands, the specific geometry is highly dependent on the metal ion and its oxidation state. For instance, Pt(II) complexes with a diaminocyclohexane ligand typically adopt a square planar geometry. capes.gov.br In contrast, Pt(IV) complexes are octahedral, accommodating six ligands. nih.gov A study of a chloro(cis-1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) chloride complex revealed a slightly distorted octahedral coordination around the platinum atom. nih.gov

The cyclohexane ring within the ligand backbone typically adopts a chair conformation. However, in some crystal structures, other conformations have been observed. For example, in a specific chloro(trans-R,R-1,2-diaminocyclohexane)(N-methyliminodiacetato)platinum(IV) chloride complex, the diaminocyclohexane ring was found in a twist-boat configuration. nih.gov The coordination of the cis-isomer of 1,2-diaminocyclohexane results in one axial and one equatorial bond from the substituents to the cyclohexane ring. youtube.com

In copper complexes with related nitrogen-based tripodal ligands, trigonal planar and T-shaped geometries have been observed for Cu(I). nih.gov The coordination environment is dictated by the steric and electronic properties of the ligand.

Table 2: Structural Data for Selected Metal Complexes with Diaminocyclohexane or Related Ligands

| Metal Center | Ligand System | Coordination Geometry | Coordination Number | Key Structural Feature | Reference |

| Platinum(IV) | trans-1,2-DACH, N-methyliminodiacetato | Distorted Octahedral | 6 | DACH ring in twist-boat form | nih.gov |

| Copper(I) | Tripodal N-heterocyclic carbene | Trigonal Planar | 3 (+1 weak axial N) | Weak axial interaction from ligand anchor | nih.gov |

| Titanium(IV) | meso-(R,S)-diphenylethylene-salen | Octahedral | 6 | Salen ligand in equatorial plane | eurjchem.com |

| Cobalt(II) | Pyridine-based urea, Nalidixate | Octahedral | 6 | Exists as distinct cis and trans isomers | sigmaaldrich.com |

DACH = Diaminocyclohexane

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Salen | N,N'-bis(salicylidene)ethylenediamine |

| Salan | N,N'-bis(salicyl)ethylenediamine |

| Salalen | Ligand with one salicylidene-imine and one salicyl-amine moiety |

| cis-1,2-DACH | cis-1,2-Diaminocyclohexane |

| TiCl₄ | Titanium tetrachloride |

| Ti(OiPr)₄ | Titanium tetraisopropoxide |

| K₂PtCl₄ | Potassium tetrachloroplatinate(II) |

| bpy | 2,2'-bipyridine |

| NHC | N-Heterocyclic Carbene |

Isomerism in Metal-Diaminocyclohexane Complexes

Isomerism is a key feature in the coordination chemistry of metal-diaminocyclohexane complexes, where molecules can have the same chemical formula but different arrangements of atoms. This phenomenon is particularly significant in complexes derived from 1,2-diaminocyclohexane due to the stereochemistry of the ligand itself. libretexts.org

Schiff base ligands, formed from the condensation of a diamine like cis-1,2-diaminocyclohexane with an aldehyde or ketone such as salicylaldehyde, are versatile and can form stable complexes with a variety of transition metals. nih.govekb.eg The geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the nature of the ligand. For instance, square planar and octahedral complexes are common. libretexts.org

In the context of cis-1,2-diaminocyclohexane based ligands, the fixed cis-configuration of the diamine backbone imposes significant conformational constraints on the resulting metal complex. This can lead to the formation of specific isomers.

A notable example is the zinc(II) complex with a Schiff base ligand derived from cis-1,2-diaminocyclohexane. X-ray crystallography studies have revealed that this complex exists as a densely packed dimer in the solid state. rsc.org In this dimeric structure, two zinc atoms are present and are bridged by a phenoxo group from the salicylaldehyde-derived portion of the ligand. This arrangement results in each zinc atom being pentacoordinated. rsc.org The rigidity of the cis-1,2-diaminocyclohexane backbone is crucial in maintaining this specific dimeric assembly. rsc.org

The solution behavior of these complexes can also be influenced by the solvent, leading to different species in solution. For example, in non-coordinating solvents like chloroform, the dimeric structure of the zinc(II) complex is maintained. However, in coordinating solvents such as DMSO, studies suggest the presence of monomeric species. rsc.org This solvent-dependent aggregation/deaggregation behavior is a form of structural isomerism in solution.

The chirality of the 1,2-diaminocyclohexane can also lead to optical isomerism in its metal complexes. Even when starting with a racemic mixture of the diamine, the coordination to a metal center can result in chiral complexes. For instance, the reaction of a Schiff base derived from (1R,2R)-(-)-1,2-diaminocyclohexane with a metal ion will yield an optically active complex. nih.gov The helicity of the resulting metal complexes, denoted as M (left-handed) or P (right-handed), is determined by the chirality of the diamine ligand used. mdpi.com

Table 1: Examples of Isomerism in Metal-Diaminocyclohexane Complexes

| Complex Type | Ligand Type | Isomerism Observed | Description |

| Zinc(II) Complex | Schiff base from cis-1,2-diaminocyclohexane and salicylaldehyde | Structural Isomerism (Dimer-Monomer) | Forms a dimeric structure in the solid state and in non-coordinating solvents, and monomeric species in coordinating solvents. rsc.org |

| Palladium(II) Complexes | Schiff base from trans-1,2-diaminocyclohexane and salicylaldehyde | Geometric Isomerism (cis/trans) | Can potentially form cis and trans isomers depending on the arrangement of other ligands around the square-planar palladium center. yu.edu.jo |

| Nickel(II) and Copper(II) Complexes | Schiff base from (R,R)- or (S,S)-1,2-diaminocyclohexane | Optical Isomerism (Helicity) | The chirality of the diamine ligand induces a specific helicity (M or P) in the resulting metal complex. mdpi.com |

Table 2: Research Findings on a Zinc(II) Schiff-Base Complex Derived from cis-1,2-Diaminocyclohexane

| Property | Finding | Source |

| Solid-State Structure | X-ray analysis reveals a dimeric structure with two pentacoordinated Zn(II) atoms bridged by a μ-phenoxo group. | rsc.org |

| Solution Behavior (Chloroform) | ¹H NMR and DOSY studies indicate the persistence of an asymmetric dimeric aggregate. | rsc.org |

| Solution Behavior (DMSO) | ¹H NMR and DOSY studies suggest the presence of monomeric species due to solvent coordination. | rsc.org |

| Ligand Conformation | The cis-1,2-diaminocyclohexane bridge provides a rigid backbone to the dimeric structure. | rsc.org |

Applications in Asymmetric Catalysis

Asymmetric Epoxidation Reactions

The epoxidation of unfunctionalized olefins, especially terminal olefins, represents a significant challenge in synthetic chemistry. Titanium complexes incorporating chiral salalen ligands based on cis-DACH have emerged as highly effective catalysts for this transformation, utilizing environmentally benign hydrogen peroxide as the oxidant. nih.gov

Titanium-salalen complexes derived from cis-DACH demonstrate remarkable activity and enantioselectivity in the asymmetric epoxidation of a broad range of non-conjugated terminal olefins. nih.govresearchgate.net These catalysts have proven capable of achieving high yields and enantiomeric excesses (ee) of up to 96%. nih.gov The introduction of electron-withdrawing groups, such as pentafluorophenyl substituents, into the salicylic (B10762653) aldehyde portion of the ligand can enhance catalytic activity. nih.gov

The catalyst system is compatible with various functional groups, including ethers, esters, halides, and nitriles. researchgate.net Research has shown that the titanium complex of a cis-DACH derived Berkessel-salalen ligand is not only a highly efficient and enantioselective catalyst for the asymmetric epoxidation of terminal olefins but also for the highly enantioselective hydroxylation of benzylic C-H bonds with hydrogen peroxide. nih.gov Furthermore, these catalysts can achieve syn-selective epoxidation of terminal allylic alcohols with high diastereoselectivity. nih.gov

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 1-Decene | 90 | 94 | nih.gov |

| Terminal Olefins (General) | High | up to 96 | nih.gov |

| 1-Octene | >90 (conversion) | 95 | researchgate.net |

| 5-Bromo-1-pentene | 85 (conversion) | N/A (racemic study) | nih.gov |

A key advantage of the titanium-salalen catalyst system is its high efficiency, which allows for very low catalyst loadings. nih.gov Effective epoxidation can be achieved with catalyst loadings as low as 0.1–0.5 mol%, and in some cases, the reaction can proceed even under solvent-free conditions. nih.gov The optimization of reaction conditions, including the choice of solvent, substrate concentration, and the potential addition of co-catalysts, can further enhance reaction rates and yields. researchgate.netnih.gov For instance, the addition of certain acidic co-catalysts was found to significantly accelerate the epoxidation process. researchgate.net The in-situ generation of the catalyst by simply adding Ti(OiPr)₄ to a solution of the ligand offers a practical and convenient procedure for laboratory use. nih.gov

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral alcohols and amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. Ruthenium complexes featuring chiral diamine ligands are among the most successful catalysts for this transformation. The 1,2-diaminocyclohexane framework is a privileged structure for these ligands, providing a rigid scaffold that effectively controls the stereochemical outcome of the reaction.

Chiral ruthenium(II)-diamine complexes are highly effective precatalysts for the asymmetric hydrogenation of a variety of substrates, including ketones and imines. nih.govnih.gov While the specific salalen derivative of cis-DACH is more prominent in epoxidation, the broader class of catalysts based on the 1,2-diamine motif, such as those derived from N-tosylated diamines, are benchmarks in ruthenium-catalyzed hydrogenation. nih.gov These catalysts operate through a mechanism involving metal-ligand cooperation, where the N-H group of the diamine ligand participates directly in the hydrogen transfer step. nih.gov The modular synthesis of these Ru(II)-diamine complexes allows for systematic tuning of the ligand structure to optimize catalyst performance for specific substrates. nih.gov

The stereochemical outcome of hydrogenation reactions catalyzed by Ru(II)-diamine complexes is highly dependent on the precise structure of the chiral ligand. nih.gov No single diphosphine-RuCl₂-1,2-diamine complex has been found to be universally effective for all ketone substrates, necessitating careful selection of the ligand for each specific transformation. nih.gov These catalysts can achieve excellent enantioselectivity in the hydrogenation of challenging substrates like isocoumarins and benzothiophene (B83047) 1,1-dioxides. nih.gov In the hydrogenation of β-substituted α-oxobutyrolactones, a ruthenium catalyst system can establish two consecutive stereogenic centers in a single step through dynamic kinetic resolution, yielding products with excellent diastereoselectivity and enantioselectivity. dicp.ac.cn

| Substrate Type | Product Type | Enantiomeric Excess (ee, %) | Key Feature | Reference |

|---|---|---|---|---|

| 3-Substituted Isocoumarins | Chiral 3,4-Dihydroisocoumarins | High | Access to key motifs in natural products | nih.gov |

| Simple Ketones | Chiral Alcohols | up to 97 | Catalyst applicable to base-sensitive substrates | nih.gov |

| β-Substituted α-Oxobutyrolactones | cis-β-Substituted α-Hydroxybutyrolactones | >99 | Dynamic kinetic resolution | dicp.ac.cn |

| Substituted Acetophenones | Chiral 1-Phenylethanols | up to 85 | Catalysis with earth-abundant Manganese(I) | nih.gov |

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. The development of asymmetric catalytic methods for these reactions is of paramount importance for the construction of complex chiral molecules. Ligands derived from the cis-1,2-diaminocyclohexane (B74578) scaffold have shown potential in guiding the stereoselectivity of such transformations. researchgate.netresearchgate.net

One notable example is the asymmetric Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and an aldehyde. Chiral ligands based on a conformationally locked cis-DACH scaffold have been synthesized and evaluated as catalysts in this reaction. researchgate.netresearchgate.net In these studies, complexes formed in situ with copper(II) were used. The research demonstrated that varying the steric and electronic properties of the ligand framework influenced the catalytic activity and the level of enantioselectivity achieved. researchgate.net While initial results showed moderate enantioselectivity at room temperature, this improved at lower temperatures, indicating the potential of this new class of cis-DACH ligands for further development in asymmetric C-C bond-forming reactions. researchgate.net

Asymmetric Henry Reaction

The Asymmetric Henry Reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols, which are precursors to amino alcohols and other significant compounds. researchgate.net The development of conformationally locked chiral ligands incorporating a cis-DACH scaffold has marked a significant advancement in this area. These ligands, when complexed with metals like copper(II), serve as effective catalysts for the reaction between aldehydes and nitroalkanes. researchgate.net

Research has demonstrated that these catalyst systems can achieve excellent yields. researchgate.net The enantioselectivity is often moderate at room temperature but shows a notable improvement at lower reaction temperatures, indicating the potential for fine-tuning the reaction conditions to achieve higher optical purity. researchgate.net The catalytic activity and the degree of enantioselectivity are highly dependent on the specific structure of the ligand, including both steric and electronic variations. researchgate.netpacific.edu For instance, copper(II) complexes with certain N,N'-dimethylated salan ligands have been evaluated, showing that substituents on the aryloxide portions of the ligand have a remarkable effect on enantioselectivity, achieving enantiomeric excesses (ee) up to 78%. researchgate.net

Table 1: Performance of cis-DACH-Derived Catalysts in the Asymmetric Henry Reaction

| Ligand Type | Metal Center | Substrates | Conversion/Yield | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|---|---|

| Conformationally Locked cis-DACH | Not Specified | Aldehydes, Nitroalkanes | Excellent | Moderate (improves at lower temp.) | Demonstrates proof-of-concept for this new ligand type. researchgate.net |

Exploration of Other Asymmetric C-C Coupling Methodologies

While the Henry reaction is a prominent application, the utility of cis-DACH derived ligands extends to other coupling methodologies. The synthesis of chiral 1,2-diamines is a field of considerable interest, with various C-C bond-forming reactions being explored, such as the aza-Mannich reaction, imine-imine couplings, and reductive couplings. ua.es

However, the specific application of cis-1,2-diaminocyclohexane-based salalen ligands as catalysts for a broad range of other asymmetric C-C coupling reactions is not as extensively documented as their role in the Henry reaction. Research has also investigated related C-N bond-forming cascade reactions. For example, a metal-organic cage incorporating zinc has been shown to catalyze the trimerization of 1,2-diaminocyclohexane itself, a process involving multiple C-N bond formations. nih.gov This highlights the potential of catalysts derived from this scaffold to facilitate complex molecular constructions, even if the substrate is the diamine itself.

Other Asymmetric Transformations

Beyond C-C bond formation, cis-DACH based ligands have been assessed in other critical asymmetric transformations, including reduction and cycloaddition reactions.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines from ketones and imines, respectively. Axially chiral, conformationally locked cis-DACH ligands have been synthesized and evaluated as catalysts in this reaction. researchgate.netpacific.edu However, their performance in ATH has been found to be generally less effective compared to their application in the Henry reaction. researchgate.netpacific.edu Studies indicate that only a select number of these ligands successfully catalyze the transfer hydrogenation, with a single example yielding a decent enantioselectivity. researchgate.netpacific.edu

In a related but distinct process, asymmetric hydrogenation (AH) using molecular hydrogen, tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane complexed with manganese(I) have shown considerable success in the reduction of ketones. nih.govrsc.org These catalysts demonstrated good activity and enantioselectivity, reaching up to 85% ee for the reduction of various substituted acetophenones. nih.govrsc.org This work underscores the potential of DACH-derived ligands in hydrogenation reactions, although it highlights the performance of the trans-DACH derivative.

Table 2: Performance of DACH-Derived Catalysts in Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)

| Reaction Type | Ligand Type | Metal Center | Substrate | Conversion/Yield | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|---|---|---|

| ATH | Conformationally Locked cis-DACH | Not Specified | Ketones/Imines | Low activity | Generally low, one decent result | Ligands proved less suitable for ATH. researchgate.netpacific.edu |

Cycloaddition Reactions (where applicable to DACH-derived ligands)

Cycloaddition reactions, such as the Diels-Alder and [2+2] cycloadditions, are powerful tools for constructing cyclic and bicyclic systems with high stereocontrol. uchicago.edu These reactions are fundamental in organic synthesis. While a vast number of chiral ligands have been developed to catalyze asymmetric cycloadditions, the application of catalysts specifically derived from cis-1,2-diaminocyclohexanesalalenligand in this context is not extensively reported in the literature. The development of chiral catalysts for formal [4+2] and [2+2+2] cycloadditions often involves other types of ligand systems and metal complexes. uchicago.eduuchicago.edu Therefore, this remains an area with potential for future exploration using the cis-DACH scaffold.

Structure-Activity Relationships in Catalytic Performance

The effectiveness of a catalyst, in terms of both activity and enantioselectivity, is intrinsically linked to the three-dimensional structure of the chiral ligand. Understanding these structure-activity relationships is crucial for the rational design of more efficient catalysts.

Influence of Steric and Electronic Factors on Enantioselectivity

For ligands derived from cis-1,2-diaminocyclohexane, both steric and electronic factors play a pivotal role in determining the outcome of the catalyzed reaction. researchgate.netpacific.edu

In the context of the manganese-catalyzed asymmetric hydrogenation of ketones using a trans-DACH derived tetradentate ligand, these effects have been systematically studied. nih.gov

Electronic Effects: The presence of electron-withdrawing substituents (e.g., Cl, Br) on the aromatic ring of the acetophenone (B1666503) substrate generally led to higher conversions but diminished enantioselectivities. Conversely, electron-donating groups (e.g., Me) resulted in lower activity but improved enantioselectivity. nih.gov

Steric Effects: Increased steric hindrance on the substrate, such as substitution at the ortho-position of the phenyl ring, led to a decrease in yield. nih.gov The position of the substituent also had a significant impact on stereocontrol, with enantioselectivity decreasing in the order of meta > para > ortho substitution. nih.gov DFT (Density Functional Theory) calculations have corroborated these experimental findings, revealing that the observed stereoselectivity is primarily due to steric repulsion between the substrate and the ligand in the transition state. nih.govrsc.org

These findings highlight a delicate balance between steric and electronic properties. Bulky groups on the ligand can create a well-defined chiral pocket around the metal center, which is essential for discriminating between the two faces of the incoming substrate, thus inducing high enantioselectivity. wikipedia.org Simultaneously, the electronic nature of the ligand and substrate influences the reaction rate and can modulate the interactions within the transition state, further impacting the stereochemical outcome.

: The Role of Ligand-Metal Interactions in Catalysis

The efficacy of a catalyst is intrinsically linked to the intricate dance between the metal center and its coordinating ligand. In the case of this compound-metal complexes, these interactions are crucial in dictating both catalytic activity and the degree of enantioselectivity. The geometry of the cis-DACH backbone, combined with the electronic and steric properties of the salalen framework, creates a unique and tunable chiral environment around the metal.

The tetradentate nature of the salalen ligand, with its two nitrogen and two oxygen donor atoms, securely binds the metal ion. The cis-configuration of the diaminocyclohexane moiety forces the ligand to adopt a specific, non-planar conformation upon complexation. This constrained geometry is instrumental in creating a well-defined chiral pocket around the active site of the catalyst. The substituents on the salicylaldehyde (B1680747) portions of the ligand can be readily modified, allowing for the fine-tuning of steric bulk and electronic properties. These modifications directly influence the approach of the substrate to the metal center, favoring a specific orientation that leads to the preferential formation of one enantiomer.

A notable application of these catalysts is in the asymmetric epoxidation of terminal, non-conjugated olefins using hydrogen peroxide as an environmentally benign oxidant. nih.govacs.orgresearchgate.net Research has shown that titanium(IV) complexes of cis-DACH-based salalen ligands are highly effective for this transformation, achieving high yields and impressive enantiomeric excesses (ee). nih.govacs.orgresearchgate.net

The proposed catalytic cycle involves the formation of a titanium-peroxo or hydroperoxo species, which is the active oxidizing agent. The chirality of the ligand dictates the facial selectivity of the oxygen transfer to the double bond of the olefin. The steric hindrance provided by the bulky substituents on the salalen ligand effectively shields one face of the approaching olefin, leading to the observed high enantioselectivity. X-ray crystallographic studies of related µ-oxo and peroxo complexes have provided valuable insights into the coordination behavior of these ligands and the geometry of the active species, further elucidating the mechanism of stereocontrol. acs.org

Detailed Research Findings

Studies by Berkessel, Wang, and Neudörfl have demonstrated the potential of titanium-cis-DACH-salalen catalysts in the asymmetric epoxidation of a variety of terminal olefins. The modular nature of the ligand synthesis allowed for the screening of a library of ligands with different substituents on the salicylaldehyde moieties to optimize both reactivity and enantioselectivity. The results highlight the significant impact of these modifications on the catalytic outcome.

Below is a table summarizing the performance of a selected titanium-cis-1,2-Diaminocyclohexanesalalen catalyst in the asymmetric epoxidation of various terminal olefins.

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1-Octene | 85 | 95 |

| 1-Decene | 88 | 96 |

| Allyl Phenyl Ether | 92 | 94 |

| Styrene | 75 | 88 |

Mechanistic Insights and Computational Studies

Elucidation of Catalytic Reaction Mechanisms

The catalytic utility of metal complexes incorporating cis-1,2-diaminocyclohexane-based salalen ligands, particularly in asymmetric oxidation reactions, has been a subject of detailed mechanistic investigation. These studies aim to unravel the step-by-step pathway of catalytic cycles, identify crucial reactive species, and determine the factors that control reaction speed and selectivity. A notable example is the epoxidation of olefins catalyzed by titanium-salalen complexes, which effectively utilize hydrogen peroxide as an environmentally benign oxidant. researchgate.netnih.govnih.gov

A critical aspect of understanding any catalytic cycle is the identification of the key intermediates that are formed and consumed during the reaction. For titanium-salalen catalyzed epoxidations, detailed studies combining spectroscopic analysis, kinetic experiments, and computational modeling have shed light on these transient species. acs.org

Initially, the titanium-salalen catalysts are often prepared and stored as dimeric structures, such as bis-μ-oxo or μ-oxo-μ-peroxo dimers. acs.org Under reaction conditions, a crucial step is the activation of hydrogen peroxide. This leads to the formation of a catalytically active species. acs.org Investigations have shown that while the μ-oxo bridged dinuclear structure of the catalyst can remain intact, the epoxidation reaction proceeds through a specific octahedral coordination geometry at the monomeric subunits. acs.org This active configuration is achieved after the uptake of hydrogen peroxide. acs.org

In related iron-based salen systems, which share structural similarities, a high-valent iron(IV)-oxo complex is identified as a key reactive intermediate responsible for the oxidation of substrates. mdpi.com This intermediate is generated through the activation of dioxygen with the help of an electron and a proton source. mdpi.com While salalen ligands differ from salen ligands, these findings provide a valuable comparative framework for understanding the potential reactive species in similar coordination environments.

The general catalytic process for metal-salen/salalen complexes involves the formation of reactive intermediates like oxenoid, nitrenoid, or carbenoid species, which then perform atom-transfer reactions.

Theoretical Investigations of Ligand Conformation and Metal Binding

Computational chemistry provides powerful tools to investigate the three-dimensional structure of ligands and their metal complexes, as well as the energetics of reaction pathways. These theoretical studies complement experimental findings to build a comprehensive model of the catalyst's behavior at a molecular level.

The stereochemical outcome of asymmetric reactions catalyzed by these complexes is heavily influenced by the conformation of the chiral ligand backbone. The cis-1,2-diaminocyclohexane (B74578) (cis-DACH) moiety is a critical structural element. researchgate.net Unlike its more commonly used trans-isomer, the cis-DACH scaffold has been comparatively underrepresented in catalyst design. researchgate.net

Theoretical and experimental studies have shown that the cis-1,2-disubstituted cyclohexane (B81311) ring has distinct conformational preferences. It tends to adopt a chair conformation. researchgate.netrsc.org To enhance the chiral induction, researchers have developed "conformationally locked" cis-DACH scaffolds. researchgate.netresearchgate.net By locking the conformation, the ligand's chiral environment becomes more rigid and well-defined, which can lead to higher enantioselectivity in catalytic reactions such as the Henry reaction. researchgate.net The absolute configuration of such scaffolds has been confirmed through techniques like single-crystal X-ray crystallography. researchgate.net

Table 1: Conformational Features of the cis-1,2-Diaminocyclohexane Ring

| Feature | Description | Significance | Citation |

| Preferred Conformation | The cis-1,2-diaminocyclohexane ring typically adopts a chair conformation. | Establishes the basic spatial arrangement of the amino groups, influencing how the ligand coordinates to a metal center. | researchgate.netrsc.org |

| Axial/Equatorial Positions | In the chair form, the two amino substituents are positioned one axial and one equatorial. | This arrangement is fundamental to the resulting complex's geometry and the direction of substrate approach. | rsc.org |

| Conformational Locking | Synthetic strategies have been developed to create rigid, conformationally locked cis-DACH scaffolds. | A rigid scaffold enhances the stability of the chiral environment, often leading to improved enantioselectivity in asymmetric catalysis. | researchgate.netresearchgate.net |

For instance, DFT computations have been used to complement XRD and NMR data to elucidate the structures of titanium-salalen intermediates in epoxidation reactions. acs.org Such studies can confirm the octahedral coordination geometry of the active species. acs.org In other systems with related ligands, DFT calculations (e.g., at the B3LYP/LAND level) have been employed to predict the geometry of metal complexes, revealing structures such as trigonal bipyramidal or octahedral. nih.gov The structure of an iron(III)-salalen complex has also been determined by X-ray crystallography, providing precise data that can be used to validate computational models. rsc.org

Table 2: Application of Computational Modeling to Ligand-Metal Adducts

| Modeling Technique | Application | Insights Gained | Citation |

| Density Functional Theory (DFT) | Geometry optimization of metal complexes. | Prediction of stable 3D structures (e.g., octahedral, trigonal bipyramidal), bond parameters, and coordination geometries. | acs.orgnih.gov |

| X-ray Crystallography | Determination of solid-state structures. | Provides precise experimental coordinates of atoms, confirming the absolute configuration and coordination of the ligand-metal adduct. | researchgate.netrsc.org |

| Combined DFT and Experimental (NMR, XRD) | Elucidation of intermediate structures. | Provides a comprehensive picture of both stable and transient species in the catalytic cycle, such as the active catalyst-peroxide adduct. | acs.org |

Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. These calculations can determine the energy barriers for different reaction pathways, identify transition state structures, and help explain the observed reactivity and selectivity. researchgate.net

In the study of titanium-salalen catalyzed epoxidations, kinetic data and Hammett analysis, supported by quantum chemical calculations, point towards a stepwise epoxidation mechanism. researchgate.net DFT computations have been specifically applied to understand the activation of hydrogen peroxide by the titanium-salalen complex. acs.org This involves modeling the interaction of H₂O₂ with the Lewis acidic titanium center, the hydrogen-bond donating N-H group of the ligand, and potential interactions with other parts of the ligand framework. acs.org By calculating the energies of intermediates and transition states along the reaction coordinate, researchers can validate proposed mechanisms and understand why certain pathways are favored over others, ultimately explaining the high efficiency and enantioselectivity of these catalysts. nih.gov

Understanding Enantioselectivity and Stereocontrol through Computational Methods

The stereochemical outcome of asymmetric reactions catalyzed by metal complexes of chiral ligands is determined by the subtle energy differences between the diastereomeric transition states leading to the enantiomeric products. Computational chemistry has emerged as a powerful tool to elucidate the origins of enantioselectivity and stereocontrol by providing detailed insights into reaction mechanisms, transition state geometries, and the non-covalent interactions that govern chiral recognition. While comprehensive computational studies specifically targeting cis-1,2-Diaminocyclohexanesalalenligand complexes are not extensively documented in publicly available literature, the well-established methodologies applied to structurally related trans-1,2-diaminocyclohexane-based Schiff base complexes and other cis-salen-type ligands offer a robust framework for understanding their behavior.

Theoretical Framework and Methodologies

Density Functional Theory (DFT) is the most common computational method employed to investigate the mechanisms of asymmetric catalysis. nih.govrevistabionatura.com By calculating the potential energy surface of a reaction, researchers can identify the minimum energy pathways and the structures of transition states. The energy difference (ΔΔG‡) between the transition states leading to the (R) and (S) enantiomers is directly related to the enantiomeric excess (ee) of the reaction.

Key aspects of these computational investigations include:

Conformational Analysis: The first step often involves a thorough conformational search of the catalyst-substrate complex to identify the most stable pre-reaction assembly. For flexible ligands like salalens, which have multiple rotatable bonds, this is a critical step. The conformation of the diaminocyclohexane backbone and the orientation of the substituents on the salicylaldehyde (B1680747) moieties play a crucial role in defining the chiral pocket of the catalyst.

Transition State Search: Once the low-energy reactant complexes are identified, transition state searches are performed to locate the saddle points on the potential energy surface that connect the reactants to the products. The nature of these transition states is confirmed by frequency calculations, which should yield a single imaginary frequency corresponding to the reaction coordinate.

Analysis of Non-Covalent Interactions (NCI): The stereoselectivity in these systems is often governed by a network of subtle non-covalent interactions, such as hydrogen bonds, steric repulsions, and π-π stacking, between the catalyst and the substrate. NCI analysis helps to visualize and quantify these interactions, providing a deeper understanding of the factors that favor one transition state over the other.

Insights from Analogous Systems

Studies on metal complexes of Schiff base ligands derived from trans-1,2-diaminocyclohexane have demonstrated that the chirality of the final product is dictated by the facial selectivity of the substrate's approach to the metal center. mdpi.com The chiral environment created by the ligand forces the substrate to adopt a specific orientation to minimize steric clashes and maximize stabilizing interactions.

For instance, in the asymmetric epoxidation of olefins catalyzed by a manganese(III)-salen complex, DFT calculations have shown that the olefin approaches the metal-oxo species from a specific direction to avoid steric hindrance from the bulky substituents on the salen ligand. The chair-like conformation of the diaminocyclohexane backbone projects these substituents into specific regions of space, effectively blocking certain trajectories of the incoming substrate.

In the case of cis-β-salen metal complexes, which, like the this compound, have a bent coordination geometry, unique catalytic activities have been observed that are not achievable with their trans counterparts. researchgate.netrsc.org Computational studies on these cis-β systems suggest that the folded structure of the ligand creates a more enclosed and well-defined chiral pocket, leading to enhanced enantioselectivity in certain reactions. researchgate.net

Hypothetical Application to this compound

Applying these computational principles to a hypothetical asymmetric reaction catalyzed by a metal complex of this compound, we can envision a scenario where the cis configuration of the diaminocyclohexane backbone leads to a unique spatial arrangement of the salalen ligand around the metal center. This arrangement would create a distinct chiral environment that dictates the stereochemical outcome of the reaction.

A computational study would likely proceed by modeling the two competing transition states, one leading to the (R)-product and the other to the (S)-product. The relative energies of these transition states would be calculated to predict the enantiomeric excess.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for Competing Transition States

| Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| TS-R | 0.0 | >99 (favored) |

| TS-S | 2.5 |

This table is a hypothetical representation of the type of data generated from computational studies to predict enantioselectivity. The values are not based on actual experimental or computational results for this compound.

The analysis of the transition state geometries would likely reveal the specific steric and electronic interactions responsible for the energy difference. For example, a bulky substituent on the substrate might experience a destabilizing steric clash with one of the salicylaldehyde moieties in the disfavored transition state (TS-S), while fitting snugly into a pocket in the favored transition state (TS-R).

Table 2: Key Non-Covalent Interactions in a Hypothetical Transition State Analysis

| Interaction Type | Favored Transition State (TS-R) | Disfavored Transition State (TS-S) |

| Steric Repulsion | Minimized | Significant clash between substrate and ligand |

| Hydrogen Bonding | Optimized H-bond between substrate and ligand | Sub-optimal H-bond geometry |

| π-π Stacking | Favorable stacking between aromatic rings | No significant stacking |

This table illustrates the kind of qualitative and quantitative information that can be extracted from NCI analysis in computational studies.

Future Research Directions and Emerging Trends

Development of Next-Generation cis-1,2-Diaminocyclohexanesalalenligands

The design and synthesis of novel cis-1,2-diaminocyclohexanesalalenligands are pivotal for advancing their catalytic potential. Current research is focused on creating more robust, selective, and efficient catalysts by modifying the basic ligand structure.

A significant area of development involves the synthesis of conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands . researchgate.netresearchgate.netpacific.edu By restricting the conformational flexibility of the cyclohexane (B81311) backbone, researchers can create a more defined and predictable chiral environment around the metal center. This approach has led to the development of ligands with enhanced enantioselectivity in various asymmetric reactions. researchgate.netresearchgate.netpacific.edu The strategy often involves creating a rigid scaffold that allows for the convenient and symmetrical derivatization of the amino groups. researchgate.net

Another key trend is the modular design of ligands . nih.gov This "plug-and-play" approach allows for the systematic variation of substituents on the salicylaldehyde (B1680747) and diamine components. By creating a library of ligands with different steric and electronic properties, it is possible to rapidly screen for the optimal catalyst for a specific transformation. For instance, modular ligands based on cis-1,2-diamino-cyclohexane (cis-DACH) have been successfully employed in the asymmetric epoxidation of challenging substrates. nih.gov

Furthermore, the concept of incorporating a chemical switch into the ligand scaffold is a novel and exciting direction. researchgate.netpacific.edu This would allow for the dynamic control of the ligand's chirality, potentially enabling the selective formation of either enantiomer of a product using a single catalyst. researchgate.netpacific.edu This "switchable" chirality could be triggered by an external stimulus, offering unprecedented control over the catalytic process.

Expanding the Scope of Catalytic Applications

While initial studies have demonstrated the utility of cis-1,2-diaminocyclohexanesalalenligands in specific reactions, ongoing research seeks to broaden their applicability to a wider range of catalytic transformations.

The asymmetric epoxidation of terminal non-conjugated olefins represents a significant achievement for catalysts based on these ligands. nih.govresearchgate.netnih.gov Titanium complexes of cis-DACH-salalen ligands have shown high yields and enantiomeric excesses (up to 96% ee) with hydrogen peroxide as a green oxidant. nih.gov Future work will likely focus on expanding the substrate scope to include even more challenging and electronically diverse olefins.

The asymmetric Henry reaction , a carbon-carbon bond-forming reaction, has also been a successful application for these ligands. researchgate.netresearchgate.netpacific.edu Conformationally locked chiral ligands have demonstrated excellent yields and moderate to good enantioselectivities, particularly at lower temperatures. researchgate.net Further optimization of the ligand structure is expected to lead to even more effective catalysts for this important transformation.

Researchers are also exploring the use of these ligands in asymmetric transfer hydrogenation and manganese-catalyzed asymmetric hydrogenation of ketones . researchgate.netpacific.edunih.govrsc.orgnih.gov While initial results in transfer hydrogenation have shown some promise, there is considerable room for improvement. researchgate.netpacific.edu In contrast, manganese complexes featuring tetradentate ligands derived from 1,2-diaminocyclohexane have shown good activity and enantioselectivity (up to 85% ee) in the hydrogenation of various ketones. nih.govrsc.orgnih.gov

A unique application that highlights the versatility of the cis-1,2-diaminocyclohexane (B74578) backbone is the trimerization of 1,2-diaminocyclohexane itself, catalyzed by a metal-organic cage. nih.gov This reaction, which proceeds through a cascade mechanism, opens up new avenues for the synthesis of complex heterocyclic molecules. nih.gov

Integration with Flow Chemistry and Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of new catalytic processes. The integration of cis-1,2-diaminocyclohexanesalalenligands with sustainable methodologies is a key area of future research.

The development of heterogeneous catalysts is another important aspect of sustainable chemistry. By immobilizing cis-1,2-diaminocyclohexane-based ligands onto solid supports, such as mesoporous silica, it is possible to create catalysts that are easily separated from the reaction mixture and can be recycled and reused multiple times. nih.gov This not only reduces catalyst waste but also simplifies product purification.

While direct applications in flow chemistry are still emerging, the development of robust and recyclable heterogeneous catalysts based on these ligands paves the way for their integration into continuous flow reactors. Flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automated and high-throughput synthesis. The stability and activity of immobilized cis-1,2-diaminocyclohexanesalalen catalysts make them promising candidates for future flow applications.

Exploration of cis-1,2-Diaminocyclohexane-Based Ligands in Non-Catalytic Advanced Materials

The unique structural features of the cis-1,2-diaminocyclohexane scaffold extend its utility beyond catalysis into the realm of advanced materials.

The diamine itself has been utilized in the synthesis of a variety of supramolecular structures , including macrocycles, molecular cages, and gigantocycles. researchgate.net The stereochemistry of the diamine can be used to control the three-dimensional architecture of these assemblies, leading to materials with tailored properties for applications in areas such as molecular recognition and encapsulation.

Furthermore, cis-1,2-diaminocyclohexane derivatives have been investigated as building blocks for perovskite materials . researchgate.net Perovskites have shown great promise in a range of applications, including solar cells and light-emitting diodes, and the incorporation of chiral organic components like cis-1,2-diaminocyclohexane could lead to novel materials with interesting optoelectronic properties.

The ability of the diamine to form stable complexes with a variety of metal ions has also led to its exploration in the preparation of multidentate ligands for transition metal and uranyl complexation . guidechem.com These complexes could find applications in areas such as nuclear waste remediation or the development of new imaging agents.

Finally, derivatives of cis-1,2-diaminocyclohexane have been synthesized and evaluated as potent factor Xa inhibitors , highlighting their potential in the development of new therapeutic agents. nih.gov While this application falls outside the traditional scope of materials science, it underscores the broad potential of this versatile chemical scaffold in the creation of functional molecular systems.

Q & A

Basic Research Questions

Q. What are the key synthetic protocols for preparing cis-1,2-diaminocyclohexane-based ligands, and how can purity be ensured?

- Methodology : The ligand is typically synthesized via reaction of cis-1,2-diaminocyclohexane with salicylaldehyde derivatives under reflux in methanol or ethanol. For platinum(II) complexes (e.g., antitumor agents), stoichiometric reactions with K₂[PtCl₄] in aqueous HCl yield dichloro complexes, followed by ligand substitution with organic acids (oxalate, malonate) . Purity is confirmed through recrystallization (e.g., 0.1 N HCl) and characterization via IR spectroscopy (NH₂ stretching bands at 3245–3104 cm⁻¹) and melting point analysis (>300°C) .

Q. How can IR spectroscopy distinguish cis- vs. trans-1,2-diaminocyclohexane isomers in metal complexes?

- Methodology : IR spectra of cis-diaminocyclohexane platinum(II) complexes exhibit six distinct absorption bands (984–818 cm⁻¹) in the C–C/CH₂ bending region, while trans-isomers show only two bands (926–849 cm⁻¹). These differences arise from symmetry variations in the coordination geometry .

Q. What standard characterization techniques are used to verify ligand coordination in transition metal complexes?

- Methodology :

- IR Spectroscopy : NH₂ stretching (3100–3267 cm⁻¹) and carbonyl vibrations (e.g., malonate at ~1600 cm⁻¹).

- Electronic Spectroscopy : Absorption maxima at 33 kK (for Pt(II) dichloro complexes) and shoulders at 28–49 kK for oxalato/malonato derivatives .

- X-ray Crystallography : Resolves coordination geometry (e.g., ascorbato-Pt(II) complexes show bonding via C-2 and 5-OH groups) .

Advanced Research Questions

Q. How do steric and electronic properties of cis-1,2-diaminocyclohexane influence enantioselectivity in asymmetric catalysis?

- Methodology : Titanium salalen complexes with cis-1,2-diaminocyclohexane achieve up to 96% enantiomeric excess (ee) in epoxidizing terminal olefins using H₂O₂. Key factors include:

- Ligand Design : Modular substitution on the salalen framework enhances steric hindrance and π-π interactions.

- Solvent-Free Conditions : Optimized reaction kinetics at 0.1–0.5 mol% catalyst loading .

Q. What kinetic mechanisms govern ligand substitution in cis-diaqua(cis-1,2-diaminocyclohexane)platinum(II) complexes?

- Methodology : Substitution reactions (e.g., with glycine-l-leucine) follow a two-step associative mechanism:

Ligand-Assisted Anation : Rate-determining step with ΔH‡ ≈ 52 kJ/mol and ΔS‡ ≈ −152 J/K·mol.

Chelation : Faster step with similar activation parameters .

- Tools : Stopped-flow spectrophotometry at pH 4.0 (zwitterionic ligand form) and Eyring plot analysis .

Q. How can computational methods (DFT) predict the electronic structure and reactivity of copper(II) complexes with cis-1,2-diaminocyclohexane?

- Methodology :

- DFT Analysis : Evaluates charge transfer transitions (e.g., Cu(II)-azide complexes) and correlates with experimental UV-Vis spectra (e.g., 556–563 nm transitions) .

- NBO Analysis : Quantifies donor-acceptor interactions between NH₂ groups and metal d-orbitals .

Q. What strategies improve the solubility and bioavailability of cis-1,2-diaminocyclohexane derivatives in medicinal chemistry?

- Case Study : Factor Xa inhibitors with 5-6 fused rings on the S1 moiety exhibit enhanced solubility (reduced logP) and reduced food effect.

- SAR Optimization : Substituents like 2-methylbenzofuran increase hydrophobic pocket binding (PDB: 3IIT, resolution 1.8 Å) .

- Crystallography : Resolves H-bonding networks between ligand NH groups and Glu97/Asp189 in Factor Xa .

Contradiction Analysis

Q. Why do conflicting reports exist regarding the electronic spectra of cis-oxalato vs. cis-malonato platinum(II) complexes?

- Resolution :

- cis-Oxalato complexes show shoulders at 31–49 kK but no distinct maxima, whereas cis-malonato derivatives exhibit similar spectral features. This ambiguity arises from ligand field splitting variations and solvent effects .

- Recommendation : Use high-resolution UV-Vis coupled with TD-DFT calculations to deconvolute overlapping transitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.